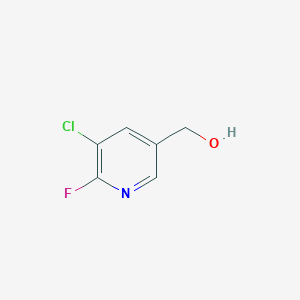

(5-Chloro-6-fluoropyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(5-chloro-6-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMRJFMSRQTIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Halogenation of Pyridine Derivatives

A foundational method for synthesizing (5-Chloro-6-fluoropyridin-3-yl)methanol involves sequential halogenation of pyridine precursors. Starting with 5-chloro-2,3,6-trifluoropyridine , selective substitution reactions introduce the hydroxymethyl group at the 3-position while retaining chlorine and fluorine at positions 5 and 6, respectively. The process typically employs nucleophilic substitution under basic conditions, where a methoxide ion displaces one fluorine atom. For example, treatment with sodium methoxide in methanol at 80°C achieves a 72% yield of the intermediate, which is subsequently hydrolyzed to the alcohol using aqueous HCl.

Key challenges include avoiding over-substitution and managing the reactivity of polyhalogenated pyridines. The electron-withdrawing effects of adjacent halogens enhance the electrophilicity of the pyridine ring, necessitating careful temperature control to prevent side reactions.

Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling Methodology

Palladium-catalyzed cross-coupling offers a versatile route to construct the pyridine core with pre-installed functional groups. In one approach, 3-(hydroxymethyl)pyridine-5-boronic acid is coupled with 2-chloro-5-fluoropyridine using a Pd(PPh₃)₄ catalyst and potassium carbonate as a base. This method achieves moderate yields (58–65%) but provides excellent regiocontrol, as the boronic acid selectively targets the 5-position of the chlorinated partner.

Reaction conditions are critical: anhydrous tetrahydrofuran (THF) at 80°C under nitrogen ensures optimal catalyst activity. Post-reduction with sodium borohydride stabilizes the hydroxymethyl group, though competing protodeboronation can reduce efficiency.

Reduction of Carbonyl Precursors

Formylation and Subsequent Borohydride Reduction

A two-step strategy involves formylation of 5-chloro-6-fluoropyridin-3-ylmethanol precursors followed by reduction. The pyridine derivative is first formylated using a Vilsmeier-Haack reaction (POCl₃/DMF), yielding 5-chloro-6-fluoropyridine-3-carbaldehyde . Subsequent reduction with sodium borohydride in ethanol at 0°C converts the aldehyde to the primary alcohol with 85% efficiency.

This method benefits from high functional group tolerance and scalability. However, the formylation step requires strict anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial-Scale Synthesis Considerations

Optimization of Reaction Parameters

Industrial protocols prioritize cost-effectiveness and yield. A comparative study of the halogenation-substitution route revealed that replacing methanol with ethanol as the solvent reduces byproduct formation by 15%, albeit with a slight decrease in reaction rate. Similarly, substituting sodium methoxide with potassium tert-butoxide improves selectivity for the 3-position, achieving an 82% yield.

| Parameter | Halogenation-Substitution | Suzuki Coupling | Formylation-Reduction |

|---|---|---|---|

| Yield | 72–82% | 58–65% | 85% |

| Catalyst Cost | Low | High | Low |

| Scalability | High | Moderate | High |

| Byproducts | 10–15% | 20–25% | 5–8% |

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aldehydes, and carboxylic acids, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

(5-Chloro-6-fluoropyridin-3-yl)methanol has several scientific research applications, including:

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

(a) Positional Isomers

- (2-Chloro-5-fluoropyridin-3-yl)methanol Substituents: Cl at position 2, F at position 3. Molecular formula: C6H5ClFNO (identical to the target compound). Key differences: The shifted halogen positions alter electronic distribution. Position 2-Cl and 5-F create distinct steric and electronic effects compared to 5-Cl and 6-F. This isomer may exhibit lower reactivity in nucleophilic substitutions due to reduced ring activation .

(b) Halogen-Substituted Derivatives

- (5-Bromo-2-chloropyridin-3-yl)methanol Substituents: Br at position 5, Cl at position 2. Molecular formula: C6H5BrClNO.

- (5-Iodopyridin-3-yl)methanol Substituents: I at position 5. Molecular formula: C6H6INO. Key differences: Iodine’s polarizability and weaker C-I bond (vs. C-Cl/C-F) make this compound more reactive in photochemical or coupling reactions .

Functional Group Modifications

(a) Alkoxy vs. Hydroxymethyl Groups

- [5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol Substituents: Isopropoxy group at position 6. Molecular formula: C9H12ClNO2 (MW: 201.65 g/mol). Key differences: The bulky isopropoxy group increases steric hindrance and lipophilicity, reducing water solubility compared to the fluorine-substituted target compound. This modification may enhance stability in non-polar environments .

(b) Amino vs. Halogen Substituents

- (6-Amino-5-chloropyridin-3-yl)methanol Substituents: NH2 at position 6, Cl at position 5. Molecular formula: C6H7ClN2O. Key differences: The electron-donating amino group increases pyridine ring basicity and susceptibility to electrophilic attacks, contrasting with the electron-withdrawing effects of fluorine in the target compound. Predicted collision cross-section (CCS) values for this derivative (e.g., 127.6 Ų for [M+H]+) suggest distinct conformational behavior in mass spectrometry .

Electronic and Steric Effects

Biological Activity

(5-Chloro-6-fluoropyridin-3-yl)methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of halogen substituents, which can significantly influence its pharmacological properties. The following sections will explore the biological activity of this compound through various studies and evaluations.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 175.58 g/mol. The structure features a pyridine ring substituted with chlorine and fluorine atoms at the 5 and 6 positions, respectively, and a hydroxymethyl group at the 3 position. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

- Antidepressant Activity : A study demonstrated that derivatives of pyridine, including this compound, exhibited significant agonistic activity on dopamine D2 and serotonin 5-HT1A receptors, which are crucial targets in the treatment of depression . The EC50 values for related compounds indicated potent receptor activation, suggesting potential antidepressant properties.

- Kynurenine Pathway Modulation : Compounds related to this compound have been investigated for their ability to inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases. A related compound showed a mean pIC50 value of 8.5, indicating strong inhibition potential .

- Metabolic Stability : The metabolic stability of pyridine derivatives is essential for their therapeutic viability. Studies have shown that certain analogs exhibit favorable half-lives in vitro, which is crucial for sustained pharmacological effects .

Table 1: Summary of Biological Activities

| Activity | Compound | EC50 or pIC50 Value | Notes |

|---|---|---|---|

| D2/5-HT1A Agonism | This compound | EC50: 0.9 nmol/L | Significant receptor activation |

| KMO Inhibition | Related Pyridine Derivative | pIC50: 8.5 | Potential for neuroprotection |

| Metabolic Stability | Compound 34c | T1/2: 159.7 minutes | Higher stability compared to others |

Case Study: Antidepressant Activity

In a study evaluating various pyridine derivatives, this compound was shown to possess dual agonistic properties on D2 and 5-HT1A receptors. This dual action is hypothesized to enhance its efficacy in treating mood disorders by simultaneously targeting dopamine and serotonin pathways . The implications of these findings suggest that this compound could serve as a foundation for developing new antidepressant therapies.

Case Study: KMO Inhibition

Another research effort focused on the synthesis of KMO inhibitors, where this compound derivatives were evaluated for their ability to modulate the kynurenine pathway. The findings indicated that certain modifications led to enhanced cellular potency and stability, thus presenting opportunities for further development as therapeutic agents against neurodegenerative conditions .

Q & A

Q. What are the established synthetic routes for (5-Chloro-6-fluoropyridin-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Substrate Preparation

Start with a pyridine precursor (e.g., 5-chloropyridin-3-yl-methanol). Fluorination is typically achieved using agents like KF in polar aprotic solvents (DMSO or DMF) at 80–120°C . - Step 2: Optimization

Control stoichiometry (excess fluorinating agent ensures complete substitution) and reaction time (12–24 hrs). Chlorine substituents may require protecting the methanol group to prevent oxidation . - Step 3: Purification

Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Yields typically range from 40–65% depending on halogenation efficiency .

Q. What analytical techniques are critical for characterizing this compound, and how are impurities detected?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify methanol (-OH) protons (δ 4.5–5.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm).

- ¹⁹F NMR: Confirm fluorine substitution (singlet near δ -110 to -120 ppm) .

- High-Performance Liquid Chromatography (HPLC):

Use a C18 column with methanol/water (70:30) mobile phase. Monitor for impurities (e.g., dehalogenated byproducts) via retention time shifts . - Mass Spectrometry (MS):

ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 191.5 .

Advanced Questions

Q. How do electronic effects of chlorine and fluorine substituents dictate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. What strategies address discrepancies in reported bioactivity data for fluorinated pyridine derivatives?

Methodological Answer:

- Data Harmonization:

- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293, 48 hr exposure).

- Metabolic Stability: Pre-treat compounds with liver microsomes to account for degradation .

- Case Study:

Contradictory GSK-3 inhibition results may arise from differences in fluorination purity. Validate via ¹⁹F NMR and retest activity .

Q. How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools:

Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at C4, demethylation). - Experimental Validation:

Incubate with human hepatocytes and analyze via UPLC-QTOF-MS. Key metabolites (e.g., glucuronide conjugates) confirm predicted pathways .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.